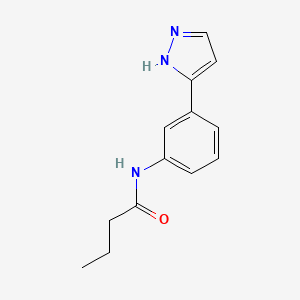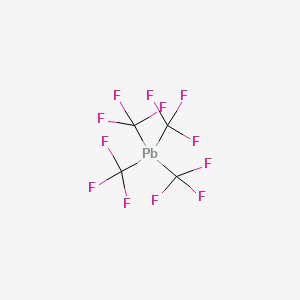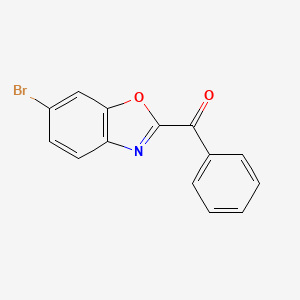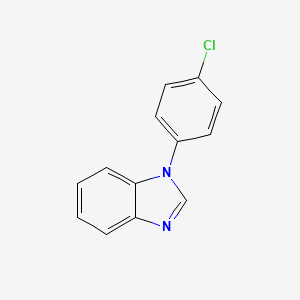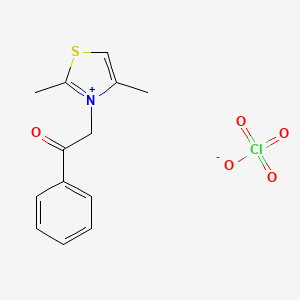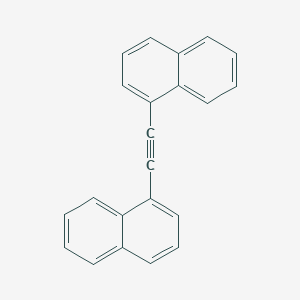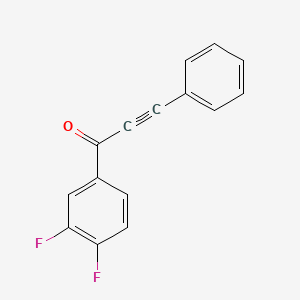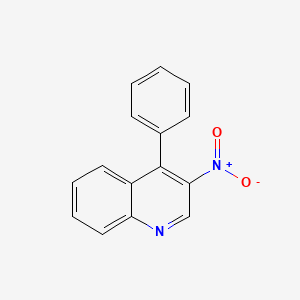
3-Nitro-4-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The presence of a nitro group and a phenyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-phenylquinoline typically involves multi-step reactions. One common method is the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This is then followed by an acid-amine cross-coupling reaction .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods are well-established and can be adapted for large-scale production.
化学反応の分析
Types of Reactions
3-Nitro-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3-Nitro-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Nitro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its inhibitory action against α-Amylase and α-Glucosidase involves binding to the active sites of these enzymes, thereby preventing the breakdown of starch into glucose . This mechanism is particularly relevant in the context of managing type II diabetes.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitro-4-phenylquinoline: Similar structure with a methyl group at the 2-position.
4-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the phenyl group, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
特性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
3-nitro-4-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-16-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-10H |
InChIキー |
FHYUYBWOALVRHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
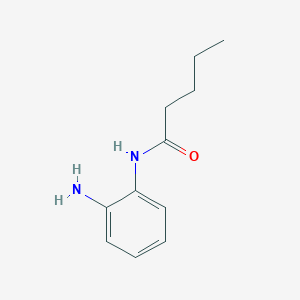
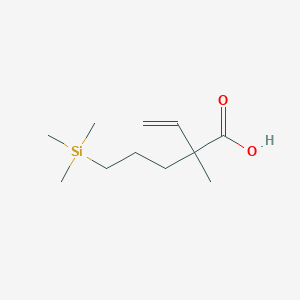

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
